molecular formula C9H19F3N2 B13487820 n3-Ethyl-4,4,4-trifluoro-n3-propylbutane-1,3-diamine

n3-Ethyl-4,4,4-trifluoro-n3-propylbutane-1,3-diamine

Cat. No.: B13487820
M. Wt: 212.26 g/mol
InChI Key: AMHYAPHOFPFEEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n3-Ethyl-4,4,4-trifluoro-n3-propylbutane-1,3-diamine is a chemical compound with the molecular formula C9H19F3N2 It is a derivative of butanediamine, characterized by the presence of trifluoromethyl groups and ethyl and propyl substituents

Preparation Methods

The synthesis of n3-Ethyl-4,4,4-trifluoro-n3-propylbutane-1,3-diamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,3-butanediamine with ethyl and propyl halides in the presence of a base to introduce the ethyl and propyl groups. The trifluoromethyl groups can be introduced through the use of trifluoromethylating agents. Industrial production methods may involve large-scale reactions using similar synthetic routes, optimized for yield and purity.

Chemical Reactions Analysis

n3-Ethyl-4,4,4-trifluoro-n3-propylbutane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

n3-Ethyl-4,4,4-trifluoro-n3-propylbutane-1,3-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity.

Mechanism of Action

The mechanism of action of n3-Ethyl-4,4,4-trifluoro-n3-propylbutane-1,3-diamine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. The ethyl and propyl groups contribute to its overall molecular shape and reactivity, influencing its binding to enzymes and receptors. These interactions can modulate biological pathways, leading to various effects depending on the context of its use.

Comparison with Similar Compounds

n3-Ethyl-4,4,4-trifluoro-n3-propylbutane-1,3-diamine can be compared with other similar compounds, such as:

    1,3-Butanediamine: The parent compound, lacking the trifluoromethyl, ethyl, and propyl groups.

    Trifluoromethylated amines: Compounds with similar trifluoromethyl groups but different alkyl substituents.

    Fluorinated diamines: Compounds with fluorine atoms in different positions or configurations.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H19F3N2

Molecular Weight

212.26 g/mol

IUPAC Name

3-N-ethyl-4,4,4-trifluoro-3-N-propylbutane-1,3-diamine

InChI

InChI=1S/C9H19F3N2/c1-3-7-14(4-2)8(5-6-13)9(10,11)12/h8H,3-7,13H2,1-2H3

InChI Key

AMHYAPHOFPFEEH-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC)C(CCN)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.